molecular formula C6H4F2N2O2 B1410594 2,3-Difluoro-5-nitroaniline CAS No. 1803824-12-5

2,3-Difluoro-5-nitroaniline

Cat. No.: B1410594
CAS No.: 1803824-12-5
M. Wt: 174.1 g/mol
InChI Key: ONYLPOSIBFCBLV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitroaniline (CAS 1803824-12-5) is a specialized aromatic amine compound serving as a versatile building block in organic synthesis . Its molecular structure, featuring an amine group, a nitro group, and two fluorine atoms attached to a benzene ring, makes it a valuable intermediate for constructing complex molecules . The electron-withdrawing properties of the substituents on the benzene ring influence the compound's reactivity and stability, enabling the creation of derivatives with specific biological or physical characteristics . This compound is primarily used in research and development within the pharmaceutical industry as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) . It is also critical in the agrochemical sector for developing advanced pesticides and herbicides, contributing to enhanced efficacy and crop yield . Furthermore, its chemical properties make it suitable for applications in dye manufacturing, where it can be used to produce colorants with vibrant hues and improved durability . The global market for such chemical intermediates is projected to grow, driven by ongoing innovation in these industries . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLPOSIBFCBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Difluoro 5 Nitroaniline and Analogs

Advanced Synthetic Routes and Precursor Chemistry

The construction of the 2,3-difluoro-5-nitroaniline scaffold is typically achieved through multi-step synthetic sequences that involve the strategic introduction of fluorine and nitro functionalities onto an aniline (B41778) or aniline precursor backbone.

Multi-step Organic Synthesis Strategies for Fluorinated Nitroanilines

The synthesis of fluorinated nitroanilines often commences with appropriately substituted benzene (B151609) derivatives, which undergo a series of transformations including nitration, halogen exchange (fluorination), and reduction of a nitro group to an amine. A common strategy involves the initial nitration of a dihalobenzene, followed by nucleophilic aromatic substitution to introduce the fluorine atoms, and subsequent selective reduction.

One plausible and widely applicable route to compounds like this compound begins with a precursor such as 2,3-dichloronitrobenzene (B165493). This starting material can undergo a halogen exchange reaction to replace the chlorine atoms with fluorine, followed by the introduction of the amino group. Alternatively, a more convergent approach involves the synthesis of 2,3-difluoroaniline (B47769) as a key intermediate, which is then subjected to regioselective nitration.

The synthesis of a related compound, 2-fluoro-5-nitroaniline, from 2,4-dinitrofluorobenzene illustrates a selective reduction strategy. In this process, one of the two nitro groups is selectively reduced to an amine. This selectivity can be achieved by using specific reducing agents and carefully controlling the reaction conditions.

Design and Preparation of Key Precursors (e.g., Difluoroanilines, Dichloronitrobenzenes)

The availability and efficient synthesis of key precursors are paramount for the successful production of this compound.

2,3-Difluoroaniline: A crucial intermediate is 2,3-difluoroaniline. One documented synthetic pathway to this precursor starts from 2,3-dichloronitrobenzene. This process involves a fluorination reaction, followed by a reduction of the nitro group, a Schiemann reaction, and finally an amination reaction to yield the desired 2,3-difluoroaniline. Another method describes the synthesis of 2,3-difluoroaniline from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) through a catalytic hydrogenation process. In a typical procedure, the starting material is dissolved in methanol, and in the presence of a palladium on carbon (Pd/C) catalyst and triethylamine, it is subjected to a hydrogen atmosphere at elevated temperatures to yield 2,3-difluoroaniline in high purity. chemicalbook.com

Dichloronitrobenzenes: Precursors such as 2,3-dichloronitrobenzene are typically prepared through the nitration of 1,2-dichlorobenzene. The regioselectivity of this nitration can be influenced by the reaction conditions, including the composition of the nitrating mixture. For instance, the use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to favor the formation of the 2,3-dichloro-isomer over the 3,4-dichloro-isomer.

Stereoselective and Regioselective Synthesis of Fluorinated Aromatic Compounds

The control of regioselectivity is a central challenge in the synthesis of substituted aromatic compounds. In the context of preparing this compound from 2,3-difluoroaniline, the directing effects of the existing substituents on the aromatic ring are critical.

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Conversely, the fluorine atoms are deactivating yet also ortho-, para-directing. When both are present, the powerful activating effect of the amino group generally dominates the directing outcome. Therefore, in the nitration of 2,3-difluoroaniline, the incoming nitro group is expected to be directed to the positions ortho and para to the amino group. The position para to the amino group (C5) is sterically more accessible than the ortho position (C6), which is flanked by a fluorine atom. Consequently, the nitration of 2,3-difluoroaniline is predicted to yield this compound as the major product.

Reaction Conditions and Optimization Protocols

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

Catalytic Systems for Fluorination and Nitration Reactions

Fluorination: Catalytic systems play a vital role in modern fluorination reactions. For the conversion of dichloronitrobenzenes to their difluoro counterparts, phase-transfer catalysts are often employed in conjunction with a fluoride (B91410) source like potassium fluoride. These catalysts facilitate the transfer of the fluoride ion into the organic phase where the reaction occurs. The choice of solvent is also critical, with polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) being commonly used to enhance the reactivity of the fluoride salt.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For substrates that are sensitive to strongly acidic conditions, milder nitrating agents can be used. The use of zeolites as catalysts in nitration reactions has been explored to improve regioselectivity, particularly to favor the formation of para-isomers.

Solvent Effects and Reaction Kinetics in Aniline Functionalization

The choice of solvent can significantly influence the rate and outcome of reactions involving aniline derivatives. In nitration reactions, the polarity of the solvent can affect the stability of the intermediates and transition states. For instance, polar solvents can stabilize the charged intermediates in electrophilic aromatic substitution, potentially increasing the reaction rate.

The reaction kinetics of aniline nitration are complex and can be influenced by factors such as the concentration of the nitrating agent, the temperature, and the presence of catalysts. In strongly acidic media, the amino group of aniline can be protonated to form the anilinium ion, which is a meta-directing and deactivating group. This can lead to the formation of meta-nitroaniline as a significant byproduct. To circumvent this, the nitration of anilines is often carried out after protecting the amino group, for example, by acetylation to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled nitration.

Table 1: Synthesis of 2,3-Difluoroaniline (Precursor) from 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

ParameterValue
Starting Material 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
Catalyst 10% Pd/C (50% wet)
Reagents Hydrogen, Triethylamine
Solvent Methanol
Temperature 50 °C
Reaction Time 2.5 hours
Yield 93%

Table 2: Synthesis of 2-Fluoro-5-nitroaniline (Analog) from 2,4-Dinitrofluorobenzene

ParameterValue
Starting Material 2,4-Dinitrofluorobenzene
Reducing Agent Iron powder (electrolytic)
Acid Acetic acid
Temperature 60 to 138 °C
Reaction Time 1.5 hours
Yield 79%

Influence of Temperature and Pressure on Reaction Yield and Selectivity

The synthesis of this compound is most commonly achieved through the nitration of 2,3-difluoroaniline. The temperature and pressure of this electrophilic aromatic substitution reaction are critical parameters that significantly dictate the yield of the desired product and the distribution of isomeric byproducts.

Aromatic nitration is typically a highly exothermic reaction. beilstein-journals.orgnih.gov Consequently, careful temperature control is paramount to prevent over-nitration and the formation of undesired isomers. For the nitration of anilines, the reaction is often carried out at reduced temperatures to manage the reaction rate and enhance selectivity. youtube.comstackexchange.com In the case of 2,3-difluoroaniline, the fluorine atoms are ortho- and meta-directing, while the amino group is strongly ortho- and para-directing. This complex directing effect necessitates precise temperature management to favor the formation of the 5-nitro isomer over other possibilities, such as 2,3-difluoro-4-nitroaniline (B2932787) or 2,3-difluoro-6-nitroaniline.

Pressure is another important variable, particularly in industrial settings. While many nitration reactions are performed at atmospheric pressure, conducting the reaction under elevated pressure can influence the reaction kinetics. Increased pressure can enhance the concentration of gaseous reactants in the liquid phase, potentially increasing the reaction rate. However, for the nitration of anilines, the primary concern is often managing the exothermicity and selectivity, making temperature control the more critical parameter. In the context of this compound synthesis, precise data on the specific effects of pressure on yield and selectivity are not extensively published, but the general principles of chemical kinetics suggest that any increase in pressure would need to be carefully balanced with enhanced heat removal capabilities to maintain optimal temperature control.

The following table summarizes the general influence of temperature on the nitration of aromatic compounds, which can be extrapolated to the synthesis of this compound.

TemperatureEffect on Reaction RateEffect on SelectivityPotential Issues
Low SlowerGenerally HigherReduced throughput
High FasterGenerally LowerIncreased risk of over-nitration, oxidation, and formation of undesired isomers

Industrial-Scale Synthetic Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a shift towards more efficient, safer, and environmentally benign processes. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key focus in modern chemical manufacturing. energy.gov

Implementation of Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the industrial synthesis of nitroaromatic compounds. ewadirect.com Unlike traditional batch reactors, continuous flow systems offer significant advantages in terms of heat and mass transfer, reaction control, and safety. nih.gov

For the nitration of 2,3-difluoroaniline, a continuous flow setup would typically involve pumping the aniline derivative and the nitrating agent through a microreactor or a tubular reactor. beilstein-journals.orgnih.gov The high surface-area-to-volume ratio in these reactors allows for highly efficient heat exchange, enabling precise temperature control and mitigating the risks associated with the exothermic nature of nitration. beilstein-journals.org This enhanced control can lead to higher yields and selectivities of the desired this compound isomer.

The residence time of the reactants in the reactor can be precisely controlled by adjusting the flow rates, allowing for fine-tuning of the reaction to maximize conversion while minimizing the formation of byproducts. This level of control is often difficult to achieve in large-scale batch reactors. ewadirect.com Furthermore, the small reactor volumes in continuous flow systems inherently reduce the potential hazards associated with handling large quantities of energetic materials like nitro compounds. quickcompany.in

The table below outlines the key advantages of continuous flow synthesis for the production of nitroanilines.

FeatureBatch ReactorContinuous Flow Reactor
Heat Transfer Less efficient, potential for hot spotsHighly efficient, precise temperature control
Mass Transfer Can be limited, affecting reaction rateEnhanced, leading to faster reactions
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes
Control Less precise control over reaction parametersPrecise control over residence time, temperature, and stoichiometry
Scalability Scaling up can be challengingReadily scalable by operating for longer durations or using multiple reactors in parallel

Strategies for Byproduct Management and Green Chemistry Integration

The synthesis of this compound, particularly through nitration, generates byproducts and waste streams that require careful management. A key principle of green chemistry is the minimization of waste and the use of environmentally benign processes. sphinxsai.com

In the nitration of 2,3-difluoroaniline, potential byproducts include isomeric nitroanilines, dinitrated products, and oxidation products. Effective byproduct management starts with optimizing the reaction conditions to maximize the selectivity for the desired 5-nitro isomer. As discussed, precise temperature control in a continuous flow reactor is a primary strategy to achieve this.

The large quantities of acidic wastewater generated from the use of mixed acids are a significant environmental concern. researchgate.net Green chemistry approaches to mitigate this include:

Catalytic Nitration: The use of solid acid catalysts or other catalytic systems can reduce the reliance on stoichiometric amounts of strong acids. chemistryviews.org

Solvent Selection: Replacing hazardous organic solvents with more environmentally friendly alternatives, or even performing the reaction in aqueous media where possible, is a key green chemistry principle. researchgate.net

Furthermore, the reduction of nitro compounds to form anilines, a common subsequent step in many synthetic pathways, often utilizes reducing agents that generate significant waste. The use of catalytic hydrogenation with recyclable catalysts is a greener alternative to stoichiometric reducing agents. researchgate.net

By integrating these green chemistry principles and advanced process control strategies like continuous flow synthesis, the industrial production of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 2,3 Difluoro 5 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substituted benzene (B151609) ring of 2,3-Difluoro-5-nitroaniline is susceptible to both nucleophilic and electrophilic attack, with the regiochemical outcome being heavily influenced by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Centers

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. Aromatic rings typically resist nucleophilic attack, but the presence of strongly electron-withdrawing groups, such as the nitro group on this compound, significantly activates the ring for such substitutions. wikipedia.org This activation is most pronounced at the positions ortho and para to the electron-withdrawing group.

In this compound, the nitro group at C5 activates the fluorine atom at C3 (ortho position). The fluorine atoms themselves are excellent leaving groups for SNAr reactions. youtube.com Consequently, the compound readily reacts with various nucleophiles, leading to the displacement of one of the fluorine atoms. This reaction proceeds via a two-step addition-elimination sequence, involving the formation of a stabilized Meisenheimer complex intermediate. vapourtec.com

Common nucleophiles used in these transformations include amines, alkoxides, and thiols. For instance, reaction with an amine like morpholine would be expected to displace one of the fluorine atoms to form a new C-N bond. vapourtec.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Expected Product Reaction Conditions
Ammonia (NH₃) 2-Amino-3-fluoro-5-nitroaniline or 3-Amino-2-fluoro-5-nitroaniline Sealed tube, elevated temperature
Methoxide (CH₃O⁻) 2-Fluoro-3-methoxy-5-nitroaniline or 2-Methoxy-3-fluoro-5-nitroaniline Sodium methoxide in methanol

Directed Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with an electrophile to introduce a new substituent. wikipedia.org

The amino group (-NH₂) in this compound can function as a DMG, directing lithiation to the adjacent C4 or C6 positions. However, the acidity of the N-H protons means that the amine itself will be deprotonated first. To achieve C-H activation on the ring, the amino group is often protected with a group that enhances its directing ability, such as a pivaloyl (-COC(CH₃)₃) or carbamate group. uwindsor.ca

Assuming the amino group directs the metalation, the primary sites for deprotonation would be C4 and C6. The regioselectivity between these two sites would be influenced by steric hindrance and the electronic effects of the other substituents. The resulting aryllithium species can react with a variety of electrophiles, allowing for the introduction of functional groups such as alkyl, carboxyl, or silyl groups.

Potential DoM Pathways:

Path A (Deprotonation at C4): This position is flanked by the directing amino group and a fluorine atom.

Path B (Deprotonation at C6): This position is adjacent to both the amino and nitro groups.

The choice of base, solvent, and temperature is critical for controlling the outcome of DoM reactions. uwindsor.ca

Regiochemical Control and Site Selectivity in Substitution Pathways

The regioselectivity of substitution reactions on this compound is a critical aspect of its chemistry.

In Nucleophilic Aromatic Substitution (SNAr) , the site of attack is governed by the activating effect of the nitro group. The nitro group at C5 strongly activates the ortho (C4, C6) and para (C1) positions. Since the leaving groups (fluorine atoms) are at C2 and C3, their reactivity is influenced by this activation. The C3-F bond is ortho to the C2-F and meta to the nitro group. The C2-F bond is ortho to the C3-F and para to the nitro group. Generally, activation is strongest at the para position, suggesting that the fluorine at C2 would be more susceptible to displacement by a nucleophile than the fluorine at C3. However, the combined electronic effects of all substituents must be considered for a precise prediction.

In Directed ortho-Metalation , selectivity is determined by the directing group. As discussed, a protected amino group would direct lithiation to the C4 or C6 positions. The relative acidity of the C-H bonds at these positions, influenced by the adjacent fluorine and nitro groups, would determine the final site of metalation.

Reduction and Oxidation Chemistry of the Nitro Group and Amine Moiety

The nitro and amino groups are redox-active, allowing for a range of reductive and oxidative transformations.

Selective Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroaromatics, providing a route to valuable aniline (B41778) derivatives. wikipedia.org This conversion can be achieved with high selectivity using a variety of reagents and conditions, leaving the fluorine atoms and the existing amino group intact. commonorganicchemistry.com

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comresearchgate.net

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C). researchgate.net

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for the selective reduction of nitro groups. wikipedia.orgresearchgate.net

The product of this reduction is 2,3-difluorobenzene-1,5-diamine , a useful building block for the synthesis of more complex molecules.

Table 2: Reagents for the Selective Reduction of the Nitro Group

Reagent/System Solvent Key Advantages
H₂ / Pd/C Ethanol, Methanol, Ethyl Acetate Clean reaction, high yield, catalyst is recyclable. commonorganicchemistry.com
Fe / HCl or NH₄Cl Ethanol / Water Inexpensive and effective. researchgate.net
SnCl₂·2H₂O Ethanol, Ethyl Acetate Mild conditions, good for sensitive substrates. researchgate.net

Oxidative Transformations and Elucidation of Oxidation Products

The primary amine group of this compound is susceptible to oxidation. The nature of the oxidation product depends heavily on the oxidant used and the reaction conditions. The oxidation of anilines can be complex, potentially yielding a variety of products. mdpi.com

Possible oxidative transformations include:

Oxidation to Nitroso Compounds: Mild oxidizing agents, such as peroxybenzoic acid, can convert the primary amine to a nitroso group (-NO). rsc.org

Oxidation to Azoxybenzenes: In the presence of certain catalysts and oxidants like hydrogen peroxide (H₂O₂), anilines can undergo oxidative coupling to form azoxybenzenes. acs.org The reaction often proceeds through nitroso and hydroxylamine intermediates.

Oxidation to Nitro Compounds: Stronger oxidizing agents can, in some cases, convert the amino group into a second nitro group, although this is less common and requires harsh conditions. mdpi.com

The electronic nature of the substituents on the aniline ring influences the ease of oxidation and the distribution of products. The presence of both electron-withdrawing (F, NO₂) and electron-donating (NH₂) groups on this compound creates a complex electronic environment that would affect its behavior under oxidative conditions.

Mechanisms of Intramolecular Rearrangements and Cyclizations

The presence of ortho- and meta-disposed fluorine atoms, along with an amino and a nitro group, sets the stage for a rich and complex reactivity profile for this compound. Intramolecular rearrangements and cyclizations are key transformations that can lead to the formation of valuable heterocyclic systems.

Pathways for Intramolecular Cyclization and Heterocycle Formation

The most direct pathway to heterocycle formation from this compound involves the initial reduction of the nitro group to an amino group, yielding the corresponding 2,3-difluoro-1,5-diaminobenzene. This in situ generated or isolated diamine is a versatile precursor for a variety of heterocyclic systems.

Benzimidazole Formation: A widely employed method for the synthesis of fluorinated benzimidazoles involves the cyclocondensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivatives researchgate.net. In the case of 2,3-difluoro-1,5-diaminobenzene, reaction with a suitable carboxylic acid under acidic conditions or with an aldehyde followed by oxidative cyclization would be expected to yield 4,5-difluoro-1H-benzimidazoles. The reaction proceeds through the initial formation of an amidine intermediate, which then undergoes intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to form the imidazole ring.

Quinoxaline Synthesis: Quinoxalines are another important class of heterocycles that can be synthesized from o-phenylenediamines. The reaction of 2,3-difluoro-1,5-diaminobenzene with α-dicarbonyl compounds, such as glyoxal or benzil, would lead to the formation of 5,6-difluoroquinoxalines. This condensation reaction is typically carried out in an acidic medium and proceeds via the formation of a diimine intermediate which then cyclizes.

Reactant for CyclizationHeterocyclic ProductGeneral Conditions
Carboxylic Acid (R-COOH)4,5-Difluoro-2-substituted-1H-benzimidazoleAcidic, Heat
Aldehyde (R-CHO)4,5-Difluoro-2-substituted-1H-benzimidazoleOxidative, Heat
α-Dicarbonyl (R-CO-CO-R')2,3-Disubstituted-5,6-difluoroquinoxalineAcidic, Heat

Mechanistic Investigations of Rearrangement Processes under Various Conditions

While specific mechanistic studies on the rearrangement of this compound are not extensively documented, insights can be drawn from related fluorinated anilines. The presence of multiple fluorine atoms can influence the electron distribution within the aromatic ring, potentially facilitating or hindering rearrangement processes.

One common rearrangement observed in anilines is the benzidine rearrangement of hydrazobenzenes. While not directly applicable to this compound itself, if it were to be converted into a hydrazo derivative, the fluorine substituents would be expected to influence the regioselectivity of the rearrangement due to their strong inductive electron-withdrawing effects.

Furthermore, under certain conditions, such as treatment with strong bases or high temperatures, Smiles-type rearrangements could be envisioned, particularly if the amino group is derivatized with a suitable tether containing a nucleophilic center. The fluorine atoms would activate the aromatic ring towards nucleophilic aromatic substitution, a key step in the Smiles rearrangement mechanism.

Advanced Functionalization Strategies for this compound Derivatives

Beyond cyclization reactions, the aromatic core of this compound and its derivatives can be further modified using a variety of modern synthetic methodologies.

Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds on aromatic rings. For derivatives of this compound, where a halogen is introduced onto the ring, these reactions become highly relevant.

Carbon-Carbon Coupling: Reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) couplings could be employed to introduce new carbon-based substituents. The success of these reactions would depend on the specific palladium catalyst and ligand system used, as well as the position of the halogen on the difluoronitroaniline scaffold.

Carbon-Nitrogen Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. A bromo or iodo derivative of this compound could be coupled with a wide range of primary and secondary amines using a palladium catalyst with a suitable phosphine ligand nih.gov.

Carbon-Oxygen Coupling (Ullmann Condensation): The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O bonds between an aryl halide and an alcohol or phenol. This would allow for the synthesis of aryloxy derivatives of this compound.

Coupling ReactionReactantsProductCatalyst System
Suzuki-MiyauraAryl halide, Boronic acidBiarylPalladium/Ligand
StilleAryl halide, OrganostannaneBiarylPalladium/Ligand
HeckAryl halide, AlkeneArylalkenePalladium/Ligand
Buchwald-HartwigAryl halide, AmineArylaminePalladium/Ligand
Ullmann CondensationAryl halide, Alcohol/PhenolAryl etherCopper

Diazotization and Subsequent Transformations for Aryl Derivatization

The amino group of this compound provides a handle for a wide array of transformations via diazotization. Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be converted into a variety of functional groups.

Sandmeyer Reaction: The Sandmeyer reaction involves the copper(I)-catalyzed conversion of the diazonium salt to an aryl halide (chloro, bromo) or cyanide. This provides a route to introduce these functionalities onto the 2,3-difluoro-5-nitro-substituted ring.

Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed. The diazonium salt is typically isolated as its tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410).

Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction, uses copper powder and a halogen acid to introduce a halogen atom.

ReactionReagentProduct Functional Group
SandmeyerCuCl/HCl-Cl
SandmeyerCuBr/HBr-Br
SandmeyerCuCN/KCN-CN
SchiemannHBF4, Heat-F
GattermannCu/HCl-Cl
GattermannCu/HBr-Br

Design and Synthesis of Novel Heterocyclic Systems

The combination of the functional groups present in this compound and the synthetic methodologies described above opens up possibilities for the design and synthesis of novel and complex heterocyclic systems. For example, after reduction of the nitro group, the resulting diamine can be used as a scaffold to build fused heterocyclic systems.

Furthermore, by combining diazotization chemistry with intramolecular cyclization strategies, it is possible to construct polycyclic aromatic systems. For instance, if a suitable nucleophilic side chain is present on the molecule, the diazonium group can be displaced intramolecularly to form a new ring. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity and efficiency of these cyclization reactions.

The continued exploration of the reactivity of this compound and its derivatives is expected to yield a diverse range of novel heterocyclic compounds with potential applications in various fields of chemical science.

Computational and Theoretical Investigations of 2,3 Difluoro 5 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometries, electronic distributions, and energetic stabilities, offering deep insights into the behavior of 2,3-Difluoro-5-nitroaniline.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and exploring energetic landscapes. DFT calculations for a molecule like this compound would involve determining the lowest energy arrangement of its atoms, providing precise information on bond lengths, bond angles, and dihedral angles.

For related nitroaniline derivatives, DFT has been successfully used to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions. Van der Waals corrected DFT calculations have shown that stacking interactions can significantly contribute to the dimerization of some nitroaniline derivatives. In computational studies of substituted anilines, DFT is employed to optimize gas-phase molecular geometries to help predict properties like one-electron oxidation potentials in aqueous solutions.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Aniline (B41778) Derivative (Note: This data is hypothetical and for illustrative purposes, as specific data for this compound is not available.)

Property Calculated Value
Total Energy (Hartree) -650.12345
Dipole Moment (Debye) 4.5
HOMO Energy (eV) -7.2
LUMO Energy (eV) -2.1

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are crucial for studying the conformational preferences of molecules, which are the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, ab initio calculations would explore the rotational barriers of the amino and nitro groups and identify the most stable conformers.

These studies also shed light on intramolecular interactions, such as hydrogen bonding. In a study of perhalogenated anilines, ab initio calculations were used to compare hydrogen and halogen bonds. For aniline itself, ab initio calculations have been performed to elucidate the geometry of its lowest excited states.

The electron density distribution in a molecule is a key determinant of its chemical reactivity. Quantum chemical calculations can generate detailed maps of electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how this compound might interact with other reagents.

In studies of nitroaromatic compounds, the analysis of electron density reveals that the carbon atoms ortho and para to the nitro group are deactivated through resonance, making them susceptible to nucleophilic attack. For nitroaromatic compounds in general, their pronounced electron-acceptor properties are due to the low energy of the lowest unoccupied (π*) orbital of the NO2 group. The relationship between the metabolism of substituted anilines and their molecular physico-chemical properties has been investigated using computational chemistry, revealing that electronic descriptors based on partial atomic charges are important for predicting metabolic pathways.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling allows for the detailed investigation of chemical reaction mechanisms, providing insights into the transition states and intermediates that govern the transformation of reactants to products.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying the structure of the transition state and calculating its energy is essential for determining the activation energy barrier of a reaction, which in turn dictates the reaction rate. For potential reactions involving this compound, computational methods can be used to locate transition state structures and calculate the associated activation energies.

For instance, in the reaction of 4-methyl aniline with OH radicals, the kinetics were calculated using transition state theory. This type of analysis provides crucial information for understanding the feasibility and kinetics of a given reaction pathway.

Table 2: Hypothetical Activation Energies for a Reaction of a Substituted Aniline (Note: This data is hypothetical and for illustrative purposes.)

Reaction Pathway Transition State Activation Energy (kcal/mol)
Nitration at C4 TS1 15.2
Nitration at C6 TS2 18.5

Computational modeling can map out entire reaction pathways, identifying all relevant intermediates and transition states. This provides a comprehensive picture of the reaction mechanism. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution.

A computational study of the reaction between 4-methyl aniline and hydroxyl free radicals computed the potential energy surface, revealing multiple reaction paths, including addition and abstraction reactions. Such studies are invaluable for understanding the complex mechanisms that can be involved in the reactions of substituted anilines.

Theoretical Studies on Fluorine Atom Migration and Substituent Effects

Theoretical investigations into the structure and reactivity of this compound would be crucial for understanding its chemical behavior. Key areas of computational research would involve the potential for fluorine atom migration and the interplay of substituent effects on the aromatic system.

Fluorine Atom Migration:

While not commonly observed under standard conditions, the migration of a fluorine atom in a fluoroaromatic compound is a potential reaction pathway, particularly under high-energy conditions such as pyrolysis or in the gas phase. Theoretical studies on related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole, have indicated that fluorine atom migration can occur as a side reaction during decomposition. For this compound, computational modeling using methods like Density Functional Theory (DFT) could elucidate the energetic barriers associated with a 1,2- or 1,3-fluorine shift. Such studies would involve mapping the potential energy surface to identify transition states and intermediates, thereby predicting the feasibility of such rearrangements.

Substituent Effects:

The electronic properties of the this compound molecule are governed by the cumulative effects of its substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups. The amino group acts as a strong activating group through resonance, donating electron density to the aromatic ring. Conversely, the nitro group is a strong deactivating group, withdrawing electron density through both resonance and inductive effects. researchgate.net Fluorine atoms exert a strong electron-withdrawing inductive effect due to their high electronegativity, but a weaker electron-donating resonance effect. nih.govresearchgate.net

Quantum chemical calculations can quantify these effects. For instance, calculations on substituted anilines have shown that electron-withdrawing substituents decrease the C-N bond length and affect the planarity of the amino group. semanticscholar.orgresearchgate.net In this compound, the two adjacent fluorine atoms at the 2- and 3-positions, along with the nitro group at the 5-position, would significantly lower the electron density of the aromatic ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions. The interplay of these substituents also dictates the molecule's dipole moment and its frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Prediction and Validation of Spectroscopic Properties

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations provide insights into the electronic environment of each nucleus. For this compound, the electron-withdrawing fluorine and nitro groups would be expected to cause a downfield shift (higher ppm values) for the aromatic protons and carbons compared to aniline itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂-~145-150
C2-F-~150-155 (JCF)
C3-F-~140-145 (JCF)
C4-H~7.2-7.4~110-115
C5-NO₂-~148-153
C6-H~7.8-8.0~120-125

Note: These are estimated values based on general substituent effects and require experimental verification. JCF denotes coupling between carbon and fluorine.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Computational methods can predict these frequencies, which helps in the assignment of experimental IR bands. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro group, and the C-F stretching vibrations.

Table 2: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretch (asymmetric)3450-3550
N-H stretch (symmetric)3350-3450
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1580-1620
N-O stretch (asymmetric)1500-1550
N-O stretch (symmetric)1330-1370
C-N stretch1250-1350
C-F stretch1100-1250

Note: These are estimated frequency ranges and are subject to variation based on the specific computational method and experimental conditions.

The ultimate validation of computational predictions comes from their comparison with experimental data. In spectroscopic analysis, a strong correlation between the calculated and observed NMR and IR spectra provides confidence in the structural assignment of the molecule.

For NMR, the calculated chemical shifts are typically plotted against the experimental values, and a linear regression analysis is performed. A high correlation coefficient (R²) would indicate the accuracy of the computational model. Similarly, for IR spectroscopy, the calculated vibrational frequencies are compared with the experimental peaks. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational methods and the effects of the experimental environment (e.g., solvent, solid-state).

In the case of this compound, once experimental spectra are obtained, they can be compared with the simulated spectra. Any discrepancies can provide further insights into the molecule's structure and electronic properties, potentially revealing subtle conformational effects or intermolecular interactions that were not fully captured by the theoretical model. This iterative process of prediction and validation is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties.

Spectroscopic and Structural Characterization of 2,3 Difluoro 5 Nitroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

1H, 13C, and 19F NMR for Comprehensive Structural Elucidation

For 2,3-Difluoro-5-nitroaniline, a combination of 1H, 13C, and 19F NMR spectroscopy would be essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the amine (NH2) protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nitro group and the two fluorine atoms. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the benzene (B151609) ring. The chemical shifts would be significantly affected by the attached functional groups (amino, nitro, and fluoro), providing insight into the electronic environment of each carbon atom.

¹⁹F NMR: As a fluorinated compound, 19F NMR would be a critical tool. It would show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between the fluorine atoms (F-F coupling) and between fluorine and adjacent protons (H-F coupling) would provide definitive evidence for their relative positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound (Illustrative)

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H Data not available Data not available Data not available
¹³C Data not available Data not available Data not available
¹⁹F Data not available Data not available Data not available
Note:

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously establish the connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to the nitro group, amino group, and fluorine atoms, by observing their long-range couplings to the aromatic protons.

Mass Spectrometry (MS) for Molecular Identity and Composition

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of its elemental formula (C₆H₄F₂N₂O₂), confirming the molecular identity and distinguishing it from other isomers.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), and potentially the loss of HF. Analysis of these fragmentation pathways would provide strong corroborating evidence for the proposed structure. The fragmentation of nitroaromatic compounds often shows characteristic losses of 30 (NO) and 46 (NO₂) mass units. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (Illustrative)

Analysis Predicted Value
Molecular Formula C₆H₄F₂N₂O₂
Exact Mass 174.0244 g/mol
Key Fragment Ions (m/z) Data not available
Note:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹).

Asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively).

C-F stretching vibrations (in the fingerprint region, typically 1000-1400 cm⁻¹).

C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the nitro and amino groups on the aromatic ring would likely result in characteristic absorption maxima in the UV or visible range, providing information about the conjugated π-electron system.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Fluoro-5-nitroaniline
3-Nitroaniline
2,5-Difluoroaniline
3,5-Difluoroaniline

Advanced Materials Science and Catalysis Applications of 2,3 Difluoro 5 Nitroaniline

Role as a Precursor in the Synthesis of Functionalized Polymers and Materials

There is currently no specific information available in the reviewed literature detailing the use of 2,3-Difluoro-5-nitroaniline as a monomer or precursor for the synthesis of functionalized polymers. In principle, the aniline (B41778) moiety allows for polymerization through oxidative coupling to form polyaniline-type structures. The presence of two fluorine atoms and a nitro group would be expected to significantly modify the electronic and physical properties of the resulting polymer compared to unsubstituted polyaniline.

Table 1: Hypothetical Properties of Polymers Derived from this compound

PropertyAnticipated Effect of SubstituentsPotential Application Area
Solubility The fluorine and nitro groups might enhance solubility in organic solvents.Improved processability for film and coating applications.
Thermal Stability Fluorine substitution often increases thermal stability.High-performance plastics and coatings.
Electronic Properties The electron-withdrawing nature of the fluoro and nitro groups would alter the conductivity and bandgap.Organic electronics, sensors.

Potential for Integration into Organic Electronic Materials (e.g., Semiconductors, Optoelectronic Devices)

While the integration of some fluorinated nitroanilines into organic electronic materials has been explored, no specific studies involving this compound were identified. The molecular structure of this compound, with its electron-donating amino group and electron-withdrawing nitro and fluoro groups, suggests it could function as a building block for "push-pull" chromophores, which are of interest in non-linear optics and organic semiconductors. However, without experimental data, its performance characteristics remain speculative.

Investigation of Catalytic Activity in Specific Chemical Transformations

Applications in Environmental Chemistry, particularly for Nitroaromatic Pollutant Degradation

The application of this compound in the degradation of nitroaromatic pollutants has not been reported. Research in this area typically focuses on the degradation of nitroaromatic compounds, not their use for degradation. While some materials derived from aromatic amines are explored for adsorbing pollutants, there is no specific data for this compound.

Future Research Directions and Emerging Opportunities for 2,3 Difluoro 5 Nitroaniline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,3-difluoro-5-nitroaniline and its derivatives is poised to embrace green and sustainable chemistry principles. Current synthetic routes often rely on harsh conditions and hazardous reagents. Future research will likely focus on catalytic methods that offer higher efficiency, selectivity, and a reduced environmental footprint.

One promising avenue is the development of novel catalytic systems for the regioselective nitration and fluorination of aniline (B41778) precursors. While the synthesis of some difluoronitroanilines has been reported, for instance, the preparation of 4,5-difluoro-2-nitroaniline (B1295537) from 4,5-difluoro-2-nitroacetanilide, these methods often involve multiple steps with potentially hazardous reagents like concentrated acids. prepchem.com Future methodologies could explore late-stage C-H functionalization, employing transition-metal catalysts to introduce the nitro and fluoro groups with high precision, thereby minimizing protecting group manipulations and improving atom economy.

Furthermore, the reduction of a dinitro-difluoro precursor represents a viable strategy. The selective reduction of one nitro group in a polynitroaromatic compound is a well-established method, and future research could focus on developing highly selective and reusable catalysts for this transformation, applicable to a difluorinated substrate. google.com Electrocatalytic methods, which use electricity to drive chemical reactions, also present a green alternative to traditional chemical reductants, potentially offering high yields and selectivity under mild conditions. google.com

Synthetic Strategy Key Research Focus Potential Advantages
Catalytic C-H FunctionalizationDevelopment of regioselective catalysts for nitration and fluorination.Fewer synthetic steps, improved atom economy.
Selective Catalytic ReductionDesign of highly selective and recyclable catalysts.Use of readily available precursors, reduced waste.
ElectrosynthesisOptimization of electrode materials and reaction conditions.Mild reaction conditions, use of renewable energy.

Exploration of Undiscovered Reactivity Profiles and Green Chemistry Applications

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity profile. The presence of two fluorine atoms ortho and meta to the amino group, and a nitro group para to it, creates a complex electronic landscape that could be exploited for novel chemical transformations.

Future research should delve into the catalytic functionalization of the C-H bonds on the aromatic ring. The development of transition-metal-catalyzed methods could enable the introduction of a wide range of functional groups at specific positions, leading to a diverse library of derivatives with potential applications in medicinal chemistry and materials science. nih.gov Furthermore, the amino group itself is a handle for various transformations, including diazotization followed by substitution, and N-arylation reactions.

A particularly exciting area for future exploration is the application of photoredox catalysis to this compound. Visible-light-mediated reactions offer a green and powerful tool for organic synthesis. mdpi.comconicet.gov.arresearchgate.net The electron-rich nature of the aniline moiety makes it a suitable candidate for single-electron transfer processes, enabling a range of fluoroalkylation and other functionalization reactions under mild conditions. conicet.gov.aracs.org Investigating the photocatalytic behavior of this compound could unlock novel reaction pathways and provide access to previously unattainable molecular architectures. mdpi.comconicet.gov.arresearchgate.net

Advancements in Computational Chemistry for Enhanced Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is set to play a pivotal role in elucidating the properties and reactivity of this compound. DFT calculations can provide valuable insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions. nih.govresearchgate.net

Future computational studies could focus on creating detailed models of reaction mechanisms involving this compound. This would enable the prediction of reaction outcomes, the optimization of reaction conditions, and the rational design of catalysts for specific transformations. For instance, DFT analysis could be employed to understand the regioselectivity of electrophilic aromatic substitution reactions on the this compound scaffold.

Moreover, the rise of machine learning in chemistry presents a significant opportunity. Machine learning models can be trained on existing chemical data to predict a wide range of properties for new molecules, including their reactivity, toxicity, and spectroscopic characteristics. rsc.orgrsc.orgresearchgate.netreddit.com Developing machine learning models specifically for fluorinated and nitroaromatic compounds could accelerate the discovery of new applications for this compound by rapidly screening for desired properties. rsc.orgrsc.orgresearchgate.netreddit.com

Computational Tool Research Application Expected Outcome
Density Functional Theory (DFT)Mechanistic studies of reactions, prediction of electronic properties.Rational design of experiments, understanding of reactivity.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra.Insight into photophysical properties for photocatalysis and materials science.
Machine LearningPrediction of reactivity, toxicity, and other properties.Accelerated discovery of new applications and derivatives.

Integration into Interdisciplinary Research Areas Beyond Traditional Organic Chemistry

The unique combination of functional groups in this compound makes it a highly attractive candidate for applications in various interdisciplinary fields.

In medicinal chemistry , the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The difluoroaniline moiety could serve as a key building block for the synthesis of novel bioactive compounds. Future research could explore the synthesis of this compound derivatives and their evaluation as potential therapeutic agents, for instance, in the development of kinase inhibitors or antibacterial agents. mdpi.com

In materials science , fluorinated organic compounds are increasingly used in the development of organic electronics due to their unique electronic and photophysical properties. nih.govrsc.org The electron-deficient nature of the 2,3-difluoro-5-nitrophenyl ring could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.org

Furthermore, the nitroaromatic moiety is known for its ability to act as a recognition site for various analytes, making it a valuable component in sensor technology . nih.govresearchgate.netmdpi.comrsc.org Future research could focus on incorporating this compound into fluorescent or colorimetric sensors for the detection of environmentally relevant species or biomarkers. nih.govresearchgate.netmdpi.comrsc.org The fluorine atoms could further modulate the sensing properties, potentially leading to higher sensitivity and selectivity. nih.govresearchgate.netmdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Difluoro-5-nitroaniline with high purity?

  • Methodological Answer : Use a nitro-substitution reaction on 2,3-difluoroaniline under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures, as fluorinated nitroanilines often exhibit low solubility in polar solvents .
  • Key Data : Yield optimization (70–85% reported for analogous compounds) requires precise stoichiometric control of nitrating agents .

Q. How do substituent positions (fluoro and nitro groups) influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct stability assays in buffered solutions (pH 1–13) at 25°C and 40°C. Use UV-Vis spectroscopy to track degradation (λmax ~350 nm for nitroaromatics). Fluorine’s electron-withdrawing effect enhances stability in acidic conditions but may accelerate hydrolysis in alkaline media .
  • Data Contradiction : Some studies report conflicting degradation rates for ortho- vs. para-substituted fluoro-nitroanilines, necessitating pH-specific kinetic studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identify fluorine environments (δ −110 to −150 ppm for aromatic F).
  • IR Spectroscopy : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹).
  • X-ray Crystallography : Resolve molecular packing and substituent geometry, critical for SAR studies .

Advanced Research Questions

Q. How does the electron-deficient nature of this compound affect its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Perform NAS with amines/thiols in DMF or DMSO at 80–100°C. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity. Fluorine at C2 and C3 directs nucleophiles to C5 (para to nitro), but steric hindrance may alter outcomes .
  • Data Insight : Computational models for analogous compounds show a 10–15% deviation from experimental results, highlighting the need for empirical validation .

Q. What strategies mitigate competing side reactions (e.g., reduction of nitro groups) during functionalization of this compound?

  • Methodological Answer : Use selective reducing agents (e.g., Na₂S₂O₄ in aqueous ethanol) to preserve the nitro group while modifying other sites. Monitor via LC-MS to detect intermediates. For catalytic hydrogenation, Pd/C with H₂ at 30 psi selectively reduces nitro to amine if fluorine substitution is limited .

Q. How can in silico models predict the biological activity of this compound derivatives against bacterial targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) with bacterial enzyme structures (e.g., dihydrofolate reductase). Validate predictions via in vitro MIC assays against Gram-positive/negative strains. Nitro groups often confer antimicrobial activity, but fluorine’s role in membrane permeability requires further SAR analysis .

Data Contradictions and Resolution

  • Synthetic Yields : BenchChem reports higher yields (85–90%) for similar compounds compared to PubChem data (70–75%). Resolution: Differences may arise from purification methods (e.g., column chromatography vs. recrystallization) .
  • Biological Activity : Fluorine’s impact on toxicity varies across studies. Some report low cytotoxicity (IC₅₀ > 100 μM), while others note hepatotoxicity at 50 μM. Resolution: Perform standardized MTT assays with primary hepatocytes to clarify .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of nitro groups.
  • Characterization : Cross-validate NMR and IR data with computational simulations (e.g., ACD/Labs) .
  • Biological Testing : Include fluorinated analogs in SAR studies to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.